molecular formula C18H22FNO2 B4715445 (3-ethoxy-4-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine

(3-ethoxy-4-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine

Cat. No. B4715445
M. Wt: 303.4 g/mol
InChI Key: QHQSMJLHXLTNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-ethoxy-4-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine, also known as FLEA, is a novel psychoactive substance that has gained attention in recent years due to its potential applications in scientific research. FLEA belongs to the class of phenethylamines and has been studied for its effects on the central nervous system.

Mechanism of Action

(3-ethoxy-4-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine acts as a serotonin and dopamine receptor agonist, meaning that it binds to these receptors and activates them. This leads to an increase in the release of these neurotransmitters, which can have effects on mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can have effects on the central nervous system. It has been shown to increase locomotor activity in rodents, indicating a potential stimulant effect. This compound has also been shown to have anxiolytic effects, meaning that it can reduce anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using (3-ethoxy-4-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine in lab experiments is its specificity for serotonin and dopamine receptors. This allows for more precise investigation of the effects of these neurotransmitters on behavior and mood. However, one limitation is that this compound is a relatively new substance and its long-term effects are not well understood.

Future Directions

There are several future directions for research on (3-ethoxy-4-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for investigating the role of serotonin and dopamine in behavior and cognition. Further studies are needed to fully understand the effects of this compound and its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a novel psychoactive substance that has potential applications in scientific research. Its specificity for serotonin and dopamine receptors allows for more precise investigation of the effects of these neurotransmitters on behavior and mood. Further studies are needed to fully understand the effects of this compound and its potential applications in scientific research.

Scientific Research Applications

(3-ethoxy-4-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine has been studied for its potential applications in scientific research. It has been shown to have affinity for serotonin and dopamine receptors, which are important neurotransmitters in the brain. This compound has been used in studies to investigate the effects of serotonin and dopamine on behavior and mood.

properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO2/c1-3-22-18-12-14(8-9-17(18)21-2)13-20-11-10-15-6-4-5-7-16(15)19/h4-9,12,20H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQSMJLHXLTNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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